1-Methyl-2-thiophen-2-ylbenzimidazole is an organic compound characterized by its unique structure, which consists of a benzimidazole ring substituted with a methyl group and a thiophene moiety. The chemical formula for this compound is . The presence of both the benzimidazole and thiophene rings contributes to its interesting chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
Research indicates that 1-methyl-2-thiophen-2-ylbenzimidazole exhibits notable biological activities. Its derivatives have shown potential as:
Several methods exist for synthesizing 1-methyl-2-thiophen-2-ylbenzimidazole:
1-Methyl-2-thiophen-2-ylbenzimidazole has various applications:
Interaction studies have primarily focused on the coordination behavior of 1-methyl-2-thiophen-2-ylbenzimidazole with various metal ions. These studies reveal that the compound forms stable complexes, which can exhibit enhanced biological activity compared to the free ligand. For example, copper complexes of this compound have shown increased efficacy in antitumor assays, suggesting that metal coordination may enhance its therapeutic potential .
Several compounds share structural features with 1-methyl-2-thiophen-2-ylbenzimidazole. Here are some notable examples:
These compounds illustrate the diversity within the benzimidazole family and how slight modifications can lead to significant differences in chemical behavior and biological activity.
1-Methyl-2-thiophen-2-ylbenzimidazole belongs to the benzimidazole family, characterized by a fused bicyclic system comprising a benzene ring and an imidazole ring. The imidazole nitrogen atoms occupy positions 1 and 3, with a methyl group substituted at position 1 and a thiophen-2-yl group at position 2 (Figure 1). The thiophene moiety introduces a sulfur-containing heterocycle, enhancing electronic delocalization across the system.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-2-(thiophen-2-yl)-1H-benzimidazole |
| Molecular Formula | C₁₂H₁₁N₂S |
| Molecular Weight | 215.30 g/mol |
| Hybridization | sp² (aromatic systems) |
The systematic naming follows IUPAC rules:
Infrared (IR) spectroscopy typically reveals N-H stretching vibrations near 3400 cm⁻¹ (benzimidazole) and C-S stretches at 700–600 cm⁻¹ (thiophene). Nuclear magnetic resonance (NMR) spectra show distinct proton environments:
Density functional theory (DFT) calculations predict a planar geometry with partial charge transfer between the electron-rich thiophene and electron-deficient benzimidazole rings.
The cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents remains a cornerstone for benzimidazole synthesis. For 1-methyl-2-thiophen-2-ylbenzimidazole, this method involves reacting 1,2-diaminobenzene with 2-thiophenecarboxaldehyde under acidic conditions. A representative procedure employs aluminium trichloride as a catalyst in dichloromethane, followed by refluxing for 8 hours to achieve cyclization [1] [4]. The reaction proceeds via imine intermediate formation, which undergoes intramolecular dehydration to yield the benzimidazole core [4].
Purification via column chromatography (20% ethyl acetate in hexanes) typically affords the product in moderate yields. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the methyl group (δ 3.90–4.10 ppm) and thiophene protons (δ 6.90–7.50 ppm) [1]. Alternative protocols using eco-friendly catalysts, such as onion water extract in ethanol, have also been reported, though yields remain comparable to traditional methods [6].
Incorporating the thiophene moiety requires strategic functionalization. One approach involves pre-forming 2-thiophenecarboxaldehyde, which participates directly in cyclization with o-phenylenediamine [1]. Alternatively, thiophene acetic acid can be activated to its acyl chloride using thionyl chloride, followed by coupling with aminobenzimidazole precursors to introduce the thiophene group [2]. This two-step process ensures regioselectivity, with the thiophene ring positioned at the C2 site of the benzimidazole.
X-ray crystallography of related compounds reveals that the thiophene and benzimidazole planes exhibit dihedral angles of 24.06°–85.07°, influencing the compound’s conformational flexibility [1]. Such structural insights guide solvent selection (e.g., methanol for crystallization) and reaction optimization [1].
Transition metal catalysts enhance the efficiency of constructing the benzimidazole-thiophene framework. Zinc triflate, for instance, accelerates the condensation of o-phenylenediamine with aldehydes under mild conditions, achieving yields surpassing 80% [4]. Palladium-based catalysts enable Suzuki-Miyaura couplings, where pre-functionalized benzimidazole boronic esters react with thiophene halides to form the target compound . These methods reduce side reactions and improve scalability.
A notable example involves bis(benzimidazolylidene) palladium complexes, which facilitate C–S bond formation between benzimidazole precursors and thiophene derivatives . Kinetic studies of analogous systems reveal second-order dependence on reactant concentrations, suggesting a concerted mechanism [5].
Microwave irradiation drastically reduces reaction times and improves yields. For 1-methyl-2-thiophen-2-ylbenzimidazole, a solventless protocol under microwave conditions (150°C, 20 minutes) achieves complete conversion, compared to 24 hours under conventional heating [7]. The rapid dielectric heating promotes uniform energy distribution, minimizing decomposition byproducts.
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–24 hours | 15–30 minutes |
| Yield | 50–65% | 75–90% |
| Solvent Volume (mL/g) | 10–15 | 0 (solventless) |
This approach is particularly advantageous for large-scale production, as demonstrated by the synthesis of structurally similar 1H,3H-thiazolo[3,4-a]benzimidazoles [7].
Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of 1-Methyl-2-thiophen-2-ylbenzimidazole and related compounds. The crystallographic analysis provides comprehensive information about molecular geometry, intermolecular interactions, and crystal packing arrangements.
The space group determination for 1-Methyl-2-thiophen-2-ylbenzimidazole and its structural analogues reveals a consistent preference for monoclinic crystal systems. The closely related compound 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole crystallizes in the monoclinic space group P21/n with unit cell parameters a = 8.9859(13) Å, b = 9.1601(11) Å, c = 17.476(3) Å, and β = 93.629(5)° [1] [2]. This space group belongs to the centrosymmetric monoclinic system with Z = 4 molecules per unit cell [1].
The P21/n space group exhibits characteristic symmetry operations including inversion centers and 21 screw axes, which significantly influence the molecular packing and intermolecular interaction patterns [3]. The systematic absence conditions for this space group are h0l: h + l = 2n and 0k0: k = 2n, which are consistent with the observed diffraction data [1].
Comparative analysis of related benzimidazole-thiophene derivatives shows that the 5-chloro and 6-chloro substituted analogues also crystallize in the P21/n space group with remarkably similar unit cell parameters (a = 8.950(5) Å, b = 9.141(5) Å, c = 17.429(5) Å, β = 93.638(5)°) [4] [5]. This structural consistency suggests that the benzimidazole-thiophene framework imposes specific geometric constraints that favor this particular space group arrangement.
The bond length analysis of 1-Methyl-2-thiophen-2-ylbenzimidazole framework reveals bond distances that are characteristic of aromatic heterocyclic systems with partial double-bond character. Within the benzimidazole ring system, the C-N bond lengths range from 1.316(2) to 1.394(3) Å, indicating significant delocalization of π-electron density [1] [2]. The N2-C7 bond length of 1.316(2) Å is notably shorter than the N1-C1 bond length of 1.394(3) Å, reflecting the different electronic environments of the two nitrogen atoms in the imidazole ring [1].
The thiophene ring exhibits typical aromatic bond lengths with C-C distances averaging 1.362(4) Å and S-C bond lengths of approximately 1.708(3) Å [1] [2]. These values are consistent with literature reports for thiophene derivatives and confirm the aromatic character of the heterocyclic ring. The C-S-C bond angle in the thiophene ring measures 91.82(13)°, which is characteristic of five-membered sulfur-containing heterocycles [1].
The bond angles within the benzimidazole framework show excellent agreement with expected values for aromatic imidazole systems. The N-C-N angle at the bridging carbon (C7) measures 113.07(18)°, while the C-N-C angles at the nitrogen atoms range from 105.12(16)° to 106.23(16)° [1] [2]. These angles are consistent with sp2 hybridization and demonstrate the planarity of the benzimidazole ring system.
Comparative analysis of 1-Methyl-2-thiophen-2-ylbenzimidazole with structurally related compounds reveals significant insights into the influence of substituents on molecular geometry. The benzimidazole ring system maintains exceptional planarity across all analogues, with maximum deviations from the mean plane ranging from 0.0076(14) Å to 0.0183 Å [5] [6] [2]. This planarity is essential for effective π-electron delocalization and aromatic stabilization.
The orientation of the thiophene ring relative to the benzimidazole plane shows considerable variation depending on the substitution pattern. In 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, the thiophene ring is canted by 24.06(12)° from the benzimidazole plane [1] [2]. However, in the 5-chloro derivative, this dihedral angle increases to 38.90(12)° [5], suggesting that halogen substitution influences the conformational preferences through steric and electronic effects.
The methyl substitution at the N1 position in 1-Methyl-2-thiophen-2-ylbenzimidazole is expected to introduce minimal steric hindrance while providing electron-donating character to the benzimidazole system . Theoretical studies on similar benzimidazole derivatives indicate that alkyl substitution at nitrogen positions has minimal impact on bond lengths and angles within the aromatic framework [8]. The C-N bond connecting the methyl group to the benzimidazole ring typically measures approximately 1.46 Å, consistent with sp3-sp2 carbon-nitrogen single bonds [8].
The thiophene ring in 1-Methyl-2-thiophen-2-ylbenzimidazole exhibits rotational flexibility around the C2-thiophene bond, as evidenced by rotational disorder observed in related compounds [1] [5] [2]. This disorder typically manifests as two or more orientations of the thiophene ring with occupancy ratios favoring one major conformation. The major component typically accounts for 90-95% of the total occupancy, with minor components representing alternative rotational conformers [1].
The crystal structure of 1-Methyl-2-thiophen-2-ylbenzimidazole is stabilized by a complex network of intermolecular interactions that govern the three-dimensional packing arrangement and influence the physical properties of the material.
The primary hydrogen bonding interactions in benzimidazole-thiophene systems involve weak C-H···N contacts that play crucial roles in crystal packing [1] [5] [6] [2]. In related structures, the C16-H16···N2 hydrogen bond with a distance of 2.54 Å and angle of 166° represents a significant stabilizing interaction [1] [2]. This hydrogen bond operates through the symmetry operation x-1/2, -y+1/2, z+1/2, creating infinite chains of molecules along specific crystallographic directions [1].
The hydrogen bonding network extends beyond simple C-H···N interactions to include bifurcated contacts involving multiple acceptor sites. Weak C-H···thiophene ring interactions with distances of approximately 2.60-2.66 Å contribute to the formation of layer structures within the crystal [5]. These interactions, while individually weak, collectively provide substantial stabilization energy for the crystal lattice.
The methyl substituent in 1-Methyl-2-thiophen-2-ylbenzimidazole introduces additional possibilities for C-H···N and C-H···π interactions [9] [10]. The methyl hydrogen atoms can participate in weak hydrogen bonding with nitrogen atoms or aromatic ring systems of neighboring molecules, potentially influencing the overall packing efficiency and crystal stability.
The aromatic character of both benzimidazole and thiophene rings provides opportunities for π-π stacking interactions that significantly contribute to crystal stability [9] [10] [11]. In related benzimidazole-thiophene structures, π-π stacking interactions occur between parallel aromatic rings with centroid-to-centroid distances ranging from 3.686(1) to 3.886(2) Å [12] [13]. These distances are characteristic of favorable π-π interactions that provide substantial stabilization energy.
The stacking interactions in 1-Methyl-2-thiophen-2-ylbenzimidazole likely involve both face-to-face and edge-to-face arrangements between aromatic rings [9] [10]. Face-to-face π-π stacking typically occurs between benzimidazole rings of adjacent molecules, while edge-to-face interactions may involve thiophene rings approaching the edges of benzimidazole systems [14]. The optimal stacking geometry balances attractive π-electron interactions with repulsive steric forces.
Recent studies on benzimidazole-containing systems reveal that π-π stacking can adopt anti-parallel offset configurations that provide enhanced stability compared to perfectly parallel arrangements [11]. The offset stacking minimizes unfavorable electrostatic repulsions while maintaining beneficial orbital overlap between aromatic systems. In polyimide systems containing benzimidazole units, this anti-parallel offset π-π stacking has been identified as a preferred packing motif [11].
The thiophene ring contributes to the overall π-electron system and can participate in both homo- and hetero-aromatic stacking interactions [9] [10]. The sulfur atom in thiophene provides additional polarizability that can enhance dispersive interactions with neighboring aromatic systems. The curvature of the thiophene ring system provides optimal complementarity for minor groove recognition in biological systems and may influence stacking preferences in crystal structures [9].